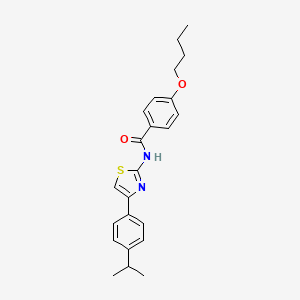
4-丁氧基-N-(4-(4-异丙基苯基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” is a chemical compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” are not available in the retrieved data. Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用
Antimicrobial Activity
Thiazole derivatives, including “4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide”, have been studied for their potential as antimicrobial agents. The thiazole moiety is a critical structure in many compounds with significant antibacterial properties. Research has indicated that modifications to the thiazole ring can lead to compounds capable of combating various bacterial strains, potentially addressing the growing concern of antibiotic resistance .
Anticancer Properties
The compound’s structure suggests it may have applications in cancer therapy. Thiazole derivatives have been synthesized and evaluated for their cytotoxic activities against different human tumor cell lines. Some thiazole compounds have shown potent effects on cancer cells, including prostate cancer, indicating that further research into similar compounds could yield new anticancer drugs .
Anti-Inflammatory and Analgesic Effects
Thiazoles are known to exhibit anti-inflammatory and analgesic activities. This makes them valuable in the development of new medications for treating conditions like arthritis and other inflammatory diseases. The specific compound could be a candidate for creating new drugs that offer pain relief with fewer side effects .
Neuroprotective Applications
Given the biological activity of thiazole derivatives, there is potential for “4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” to serve as a neuroprotective agent. It could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .
Antiviral and Antiretroviral Therapy
Thiazole derivatives have been explored for their antiviral properties, including as potential treatments for HIV. The structural features of thiazole compounds can be optimized to enhance their efficacy against viral infections, making them a promising area of research for new antiviral drugs .
Antioxidant Potential
The antioxidant properties of thiazole compounds are of interest due to their ability to neutralize free radicals and reduce oxidative stress. This property is beneficial in preventing or treating diseases associated with oxidative damage, such as cardiovascular diseases and certain types of cancer .
Antidiabetic Activity
Thiazole derivatives have shown promise in the treatment of diabetes. Their ability to modulate blood sugar levels and improve insulin sensitivity makes them potential candidates for developing new antidiabetic medications .
Hepatoprotective Effects
Research into thiazole derivatives has also uncovered their potential hepatoprotective effects. These compounds could be used to develop treatments that protect the liver from damage caused by toxins, drugs, and diseases .
未来方向
The development of thiazole derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. Additionally, the design and structure-activity relationship of bioactive molecules could be further explored .
作用机制
Target of Action
The compound, 4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Mode of Action
The mode of action of thiazole derivatives is influenced by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are found in many potent biologically active compounds . They are involved in various biochemical pathways due to their diverse biological activities . .
Result of Action
The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. Given the diverse biological activities of thiazole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
属性
IUPAC Name |
4-butoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-4-5-14-27-20-12-10-19(11-13-20)22(26)25-23-24-21(15-28-23)18-8-6-17(7-9-18)16(2)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFCQXCCPUNGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

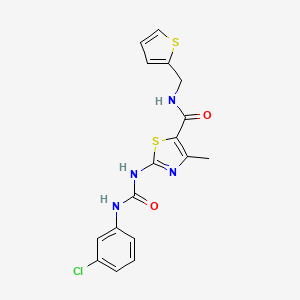
![1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2922414.png)
![methyl 4-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]benzoate](/img/structure/B2922415.png)
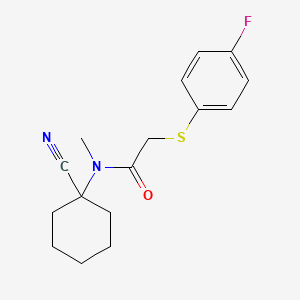
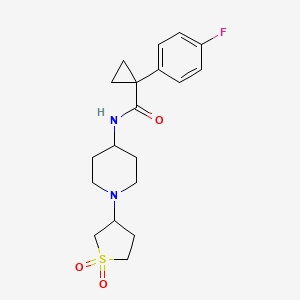

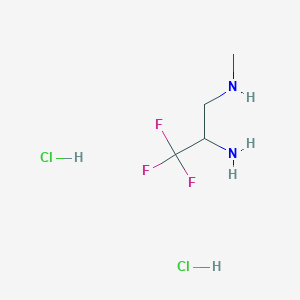
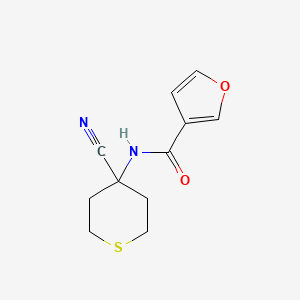
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2922425.png)
![4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2922427.png)
![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2922430.png)

